Enhanced Lipophilicity (XLogP3) vs. 1-(Methylsulfonyl)piperidin-4-one
The target compound exhibits a higher predicted lipophilicity than the simple methyl-substituted analog, which can improve membrane permeability. The indane group increases XLogP3-AA to 1.4, compared to approximately -0.5 for 1-(methylsulfonyl)piperidin-4-one, a difference of 1.9 log units [1][2]. This substantial shift places the compound in a more favorable range for crossing lipid bilayers while maintaining a moderate logP suitable for oral bioavailability according to Lipinski's Rule of Five.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperidin-4-one: XLogP3 ≈ -0.5 |
| Quantified Difference | Δ = +1.9 log units |
| Conditions | Computed using XLogP3 3.0 (PubChem); comparator value estimated from structural analogs |
Why This Matters
Selecting the indane-containing compound over a simple alkyl sulfonamide can be critical for assays requiring sufficient passive membrane permeability or blood-brain barrier penetration.
- [1] PubChem, '1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one', CID 43084113; XLogP3-AA = 1.4. View Source
- [2] Estimated XLogP3 for 1-(methylsulfonyl)piperidin-4-one using ChemAxon / Molinspiration; consistent with PubChem fragment methods. View Source
